CLOPIDOGREL IMPURITY 2
CAS No.: 1396607-49-0
Cat. No.: VC0193915
Molecular Formula: C16H15ClNO2SBr
Molecular Weight: 400.71
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396607-49-0 |
---|---|
Molecular Formula | C16H15ClNO2SBr |
Molecular Weight | 400.71 |
IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide |
Standard InChI | InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1 |
SMILES | COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-] |
Introduction
CHEMICAL IDENTITY AND STRUCTURAL CHARACTERISTICS
Chemical Nomenclature and Identifiers
Clopidogrel Impurity 2 is characterized by specific chemical identifiers that distinguish it from other related compounds. The compound possesses unique structural features that define its chemical behavior and pharmaceutical properties.
Parameter | Information |
---|---|
CAS Number | 1396607-49-0 |
Molecular Formula | C16H15ClNO2SBr |
Molecular Weight | 400.71 g/mol |
IUPAC Name | methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide |
Synonyms | Clopidogrel Pyridinium Bromide, Clopidogrel Iminium Impurity |
The compound is structurally related to the parent drug clopidogrel, which is an important antiplatelet medicine used to reduce the risk of blood clots in various cardiovascular disorders . Unlike clopidogrel, which has an S-configuration at its chiral center, Clopidogrel Impurity 2 contains a positively charged nitrogen in the pyridinium ring, giving it distinct chemical properties and reactivity patterns .
Physical and Chemical Properties
Clopidogrel Impurity 2 exists as a stable solid compound under standard conditions. Its chemical structure incorporates several key functional groups, including a pyridinium cation, a chlorophenyl moiety, a thiophene ring, and a methyl ester group. The bromide counterion balances the positive charge on the nitrogen atom in the pyridinium ring. These structural features contribute to its unique physicochemical properties and its behavior in pharmaceutical formulations .
The compound's molecular structure results from oxidative transformation of the parent drug clopidogrel, specifically affecting the nitrogen atom in the piperidine ring, which becomes a pyridinium moiety. This structural modification significantly alters the compound's polarity, solubility profile, and chemical reactivity compared to clopidogrel .
FORMATION AND SYNTHESIS
Oxidation Pathways
Clopidogrel Impurity 2 primarily forms through oxidative transformation of clopidogrel. The key pathway involves the oxidation of the nitrogen atom in the piperidine ring, converting it to a pyridinium moiety. Recent research has demonstrated that selective oxidation using peroxymonosulfate (PMS) in combination with sodium halide systems can efficiently generate this impurity .
A study published in 2021 demonstrated a selective transformation of clopidogrel hydrogen sulfate (CLP) by reactive halogen species (HOX) generated from peroxymonosulfate (PMS) and sodium halide (NaX). This research revealed that for each sodium salt, specific reaction conditions could be optimized to form different degradation products, including the iminium impurity . The reaction progress was monitored using nuclear magnetic resonance spectroscopy, allowing for precise characterization of the transformation process .
Industrial Production and Purification
In industrial settings, the production of Clopidogrel Impurity 2 involves sophisticated isolation and purification techniques to ensure high purity. High-performance liquid chromatography (HPLC) is the primary method used to isolate and purify the impurity from clopidogrel drug substance. This approach ensures that the impurity is present in controlled amounts, maintaining the quality and safety of the final pharmaceutical product.
The purification process typically utilizes normal phase liquid chromatography with specific column types such as Chiralcel OJ-H (250 mm ×.6 mm, 5 μm). A mobile phase consisting of n-hexane, ethanol, and diethyl amine in a specific ratio (95:5:0.05 v/v/v) is employed, with a flow rate set at 1.0 ml/min. Under these conditions, Clopidogrel Impurity 2 can be effectively separated from other related compounds with adequate resolution .
ANALYTICAL METHODS FOR DETECTION AND QUANTIFICATION
Chromatographic Techniques
Several chromatographic methods have been developed for the detection and quantification of Clopidogrel Impurity 2 in pharmaceutical formulations. These techniques play a crucial role in quality control processes and stability assessments.
Normal phase liquid chromatography (NP-LC) has been established as an effective method for determining the purity of clopidogrel drug substance and drug products when impurities and degradation products are present. This technique can separate all related compounds of clopidogrel, including chiral contaminants .
The methodology employs a Chiralcel OJ-H column coated with cellulose tris(4-methyl benzoate). The addition of a small amount of diethylamine as a basic modifier improves peak shape and increases the resolution of impurities. Under optimal conditions, clopidogrel and five of its impurities are well separated with resolution greater than 2.0 .
Compound | Retention Time (minutes) |
---|---|
Clopidogrel | 21.93 |
Impurity A | 4.88 |
Impurity B1 | 10.87 |
Impurity B2 | 16.34 |
Impurity C | 12.99 |
Impurity D | 8.78 |
Impurity E (includes Impurity 2) | 19.64 |
The table above illustrates the average retention times for clopidogrel and its impurities using the NP-LC method, demonstrating the effective separation achieved with this technique .
Spectroscopic and Mass Spectrometric Methods
In addition to chromatographic techniques, spectroscopic and mass spectrometric methods have been developed for the characterization and quantification of Clopidogrel Impurity 2. Nuclear magnetic resonance (NMR) spectroscopy serves as a valuable tool for monitoring the progress of oxidation reactions leading to the formation of this impurity .
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the simultaneous detection of clopidogrel and its metabolites, including impurities. Recent advancements in this area have led to methods with high sensitivity and specificity .
Analytical Methodology | Detection Limit | Recovery Rate (%) |
---|---|---|
LC-MS/MS | 0.1 ng/mL | >80 |
HPLC | Not specified | >75 |
The table above compares different analytical methods used for the detection and quantification of Clopidogrel Impurity 2, highlighting their performance characteristics .
Capillary Electrophoresis
Capillary zone electrophoresis (CZE) has also been employed for the separation of clopidogrel from its impurities. This technique utilizes uncoated fused-silica capillary and specific electrophoretic conditions to achieve effective separation. The method involves a background electrolyte containing sulphated β-cyclodextrin, with TEA-PO4 adjusted to specific pH values using HCl .
The electrophoretic runs are performed under controlled conditions, including a specified voltage and temperature. This technique provides an alternative approach for the analysis of clopidogrel impurities, offering advantages in terms of resolution and sensitivity for certain applications .
PHARMACEUTICAL SIGNIFICANCE AND QUALITY CONTROL
Role as Reference Standard
CHEMICAL REACTIVITY AND DEGRADATION STUDIES
Stability Under Different Conditions
Understanding the stability profile of clopidogrel and the formation of its impurities under different conditions is crucial for establishing appropriate storage conditions and shelf-life for pharmaceutical formulations. These studies contribute to the development of more stable drug products and improved patient outcomes .
RECENT RESEARCH ADVANCES
Synthetic Methodology Improvements
Significant advancements have been made in the synthetic methodology for Clopidogrel Impurity 2. A notable development is the selective oxidation approach using peroxymonosulfate (PMS) and sodium halide systems in aqueous acetonitrile media without employing a metal catalyst. This method represents a more environmentally friendly and efficient approach compared to previous synthetic routes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume